N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methylthio group and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-ethyl-1-[6-[2-(4-fluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3S/c1-2-23-19(30)13-4-3-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-7-5-14(22)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H,23,30)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADDPULIKKUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the methylthio-substituted benzothiazole with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibit significant anticancer properties. For instance:
- Inhibition of cell proliferation : In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Mechanism of action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases such as arthritis .
Antimicrobial Properties
Preliminary studies indicate that N-ethyl derivatives can exhibit antimicrobial activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related thiazolo-pyrimidine compound in human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis revealed increased apoptosis rates correlating with compound exposure .
Case Study: Inhibition of Inflammatory Pathways
In another study focusing on anti-inflammatory applications, the compound was tested for its ability to inhibit leukotriene synthesis in human leukocytes. The results demonstrated a significant reduction in leukotriene levels, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzothiazole: A simpler derivative with similar structural features but lacking the sulfonamide group.
4-chloro-N-(4,5-dihydro-5-oxo-1-R-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R-methylthio)benzenesulfonamide: A related compound with potential anticancer activity.
Uniqueness
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, particularly its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a thiazolo-pyrimidine moiety and a piperidine ring. The presence of the 4-fluorophenyl group is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Several studies have reported that thiazolo-pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown effectiveness against breast cancer (MCF7), lung cancer (A549), and prostate cancer (DU145) cell lines .
- Antimicrobial Properties : The compound's structural analogs have demonstrated notable antibacterial and antifungal activities. Specific derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : Some thiazolo-pyrimidine derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : Similar compounds have been found to inhibit key kinases involved in cell proliferation and survival, such as BRAF and EGFR .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Research Findings
Several studies have provided insights into the biological activity of related compounds:
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In a study evaluating the cytotoxic effects of thiazolo-pyrimidine derivatives on various cancer cell lines, one derivative showed a significant reduction in cell viability (up to 70% against MCF7 cells) at low micromolar concentrations .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
